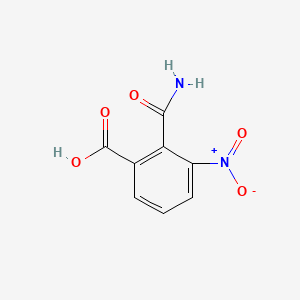

2-Carbamoyl-3-nitrobenzoic acid

Übersicht

Beschreibung

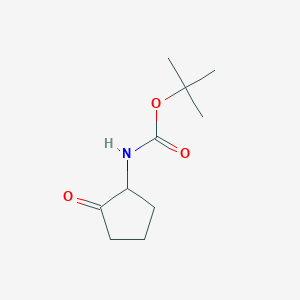

2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the CAS Number: 77326-45-5 . It has a molecular weight of 210.15 .

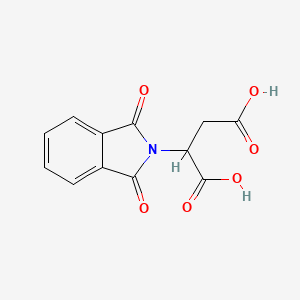

Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O5 . Its average mass is 210.144 Da and its monoisotopic mass is 210.027664 Da .Physical And Chemical Properties Analysis

This compound is a powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Carbamoyl-3-nitrobenzoic acid, through its derivatives, plays a significant role in synthesis and structural chemistry. For instance, the synthesis and supramolecular structure of the first alkaline earth 2-carbamoyl-4-nitrobenzoate were studied, revealing insights into the formation of a unique crystal structure involving hexaaquamagnesium(II) cation and 2-carbamoyl-4-nitrobenzoic acid anion (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Chemical Synthesis Applications

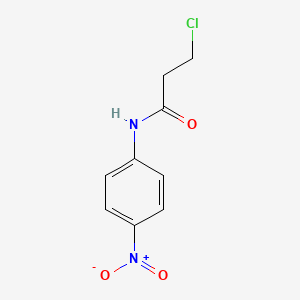

The compound is utilized in the synthesis of various chemical structures. For example, the solid-phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones was described, using 4-fluoro-3-nitrobenzoic acid as a tether to a solid support (Lee, Murray, & Rivero, 1997).

Biochemical Applications

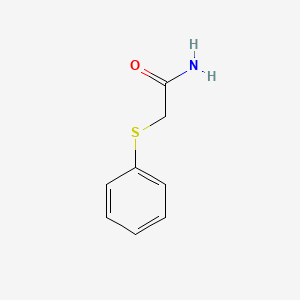

The compound has applications in biochemistry, such as in the determination of tissue sulfhydryl groups using a water-soluble aromatic disulfide synthesized from 2-nitrobenzoic acid (Ellman, 1959). Additionally, the carbamoylating potential of 1-(2-chloroethyl)-1-nitrosoureas was studied, revealing insights into enzymatic interactions and inhibition, highlighting the compound's utility in understanding biological mechanisms (Stahl, Krauth-Siegel, Schirmer, & Eisenbrand, 1987).

Environmental Applications

This compound is also significant in environmental studies. For instance, a rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase was conducted using the Saltzman reagent, which is essential for understanding the biodegradation of nitroaromatic compounds, crucial in environmental pollution control (Tomita, Katsuyama, & Ohnishi, 2021).

Materials Science Applications

The compound finds applications in materials science, such as in the synthesis of luminescent metal-organic frameworks for white-light emission and the detection of nitroaromatic explosives, showcasing its versatility in materials chemistry and sensor technology (Xie et al., 2015).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, exemplifying the compound's relevance in medicinal chemistry (Fakhr et al., 2009).

Safety and Hazards

The safety data sheet for 2-Carbamoyl-3-nitrobenzoic acid indicates that it may cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Target of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organic groups involved in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 2-Carbamoyl-3-nitrobenzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of the sm cross-coupling reaction, the compound likely affects the pathways involving carbon–carbon bond formation .

Result of Action

In the context of the sm cross-coupling reaction, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the success of the SM cross-coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-carbamoyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWGHRTQOYFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331338 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77326-45-5 | |

| Record name | 2-carbamoyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

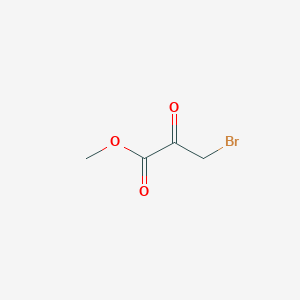

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the hydrogen bonding pattern observed in the crystal structure of 2-carbamoyl-3-nitrobenzoic acid?

A1: In the crystal structure of this compound, molecules are linked together by N—H⋯O hydrogen bonds, forming ribbons along the b axis []. These ribbons are further interconnected, creating a three-dimensional framework within the crystal lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)